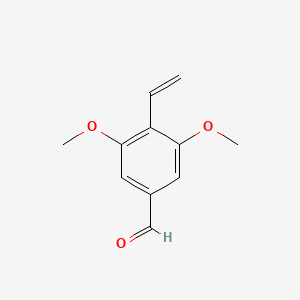

3,5-Dimethoxy-4-vinylbenzaldehyde

Description

3,5-Dimethoxy-4-vinylbenzaldehyde is a substituted benzaldehyde derivative featuring methoxy groups at the 3- and 5-positions and a vinyl group at the 4-position. Its structure combines electron-donating methoxy groups with a conjugated vinyl substituent, making it a versatile intermediate in organic synthesis and materials science.

Propriétés

Numéro CAS |

1822848-23-6 |

|---|---|

Formule moléculaire |

C11H12O3 |

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

4-ethenyl-3,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C11H12O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h4-7H,1H2,2-3H3 |

Clé InChI |

VZXGZZBVHDSQKN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1C=C)OC)C=O |

SMILES canonique |

COC1=CC(=CC(=C1C=C)OC)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects and Reactivity

The 4-position substituent critically influences electronic and steric properties:

- Vinyl group (3,5-Dimethoxy-4-vinylbenzaldehyde) : Electron-withdrawing via conjugation, enhancing electrophilic reactivity at the aldehyde group. The vinyl group may enable polymerization or crosslinking .

- Hydroxyl group (Syringaldehyde, 4-hydroxy-3,5-dimethoxybenzaldehyde) : Electron-donating hydroxyl increases solubility in polar solvents and hydrogen-bonding capacity. Used in pharmacological research and as a radioprotective agent .

- Propoxy group (3,5-Dimethoxy-4-propoxybenzaldehyde) : Alkoxy substituent provides steric bulk and lipophilicity. Molecular weight (224.256) is higher than syringaldehyde (182.17) .

- Methoxy group (3,5-Dimethoxybenzaldehyde) : Lacks a 4-position substituent, reducing steric hindrance. Widely used in synthetic chemistry due to its simplicity (molecular weight: 166.17) .

Molecular and Physical Properties

Solubility and Stability Trends

- Hydroxyl-containing analogs (e.g., syringaldehyde) : Higher water solubility due to hydrogen bonding.

- Methoxy/vinyl derivatives : Reduced solubility in aqueous media but enhanced stability in organic solvents.

- Propoxy-substituted analogs : Increased lipophilicity, suitable for hydrophobic environments .

Méthodes De Préparation

Process for the Preparation of 3,5-Dimethoxy-4-alkoxy-benzaldehydes

3,5-Dimethoxy-4-alkoxybenzaldehydes, such as 3,4,5-trimethoxybenzaldehyde, can be prepared from a 4-hydroxybenzaldehyde.

Alkylation of Syringa Aldehyde

- The syringa aldehyde obtained is alkylated without isolation after neutralization of excess alkali alcoholate with an inorganic acid chloride, such as phosphorus oxytrichloride, in the same reaction medium with a customary alkylating agent.

- Dimethyl sulfate or 2-methoxyethyl chloride is preferably used for alkylation.

- The alkylation is preferably carried out at temperatures from 0 to 60°C, particularly from 5 to 30°C.

- The syringa aldehyde III is isolated as the sodium salt and alkylated without purification under phase transfer conditions using one of the alkylating agents mentioned above.

- Implementation under phase transfer conditions takes place according to general methods, as described in Synthesis 1973, pages 441 and 447.

- The 3,5-dimethoxy-4-alkoxybenzaldehyde obtained is isolated from a suitable solvent, such as isopropanol, by standard methods, for example, precipitation and recrystallization.

- Isopropanol is a suitable solvent for isolating the final product.

- The solvent is removed as far as possible in vacuo, and the residue is made up to 0.9 L with water at 80°C.

- The product is filtered off with suction at 20°C and washed with 5% NaCl solution.

- The crude syringaaldehyde sodium salt is suspended in 100 ml of water, 200 ml of toluene, and 3 ml of a 25% solution of cetyltrimethylammonium chloride solution, and 1 mol of dimethyl sulfate is added at 50°C. After 30 minutes, half of a solution of 72 g of potash in 70 ml of water is added.

- The upper organic phase is separated off, washed with dil. HCl, and concentrated.

- The sump is crystallized from isopropanol and suction filtered at 5°C.

Methods for Preparing E-3,5-dimethoxy-4'-oxhydryl diphenylethene and Derivative Thereof

This method involves the preparation of E-3,5-dimethoxy-4'-oxhydryl diphenylethene and its derivatives. Relevant steps may include chemical reactions such as hydrolysis, isomerization, Willgerodt-Kindler rearrangement, and Perkin reaction.

- Common reagents include sodium hydroxide, quinoline, water, acrylic acid, triethylamine, ethyl acetate, copper, morpholine, hydrochloric acid, and methanol.

- Organic solvents are utilized in various steps of the process.

- Reactions may involve heat treatment, stirring, reflux, and controlled cooling.

- Nitrogen atmosphere may be required for certain reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethoxy-4-vinylbenzaldehyde, and what reaction parameters require optimization?

- Answer : A common method involves coupling reactions using vinylation agents. For example, the Tebbe reagent (µ-chloro-bis(cyclopentadienyl)(dimethylaluminum)-µ-methylene titanium) in tetrahydrofuran (THF) under reflux conditions can introduce vinyl groups to aromatic aldehydes. Key parameters include reagent stoichiometry (e.g., 1:1 molar ratio of precursor to Tebbe reagent), reaction temperature (60–70°C), and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Side products like over-alkylated derivatives may form if excess reagent is used .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions. Key markers include:

- ¹H NMR : A singlet for the aldehyde proton (~9.8–10.2 ppm), methoxy group singlets (~3.8 ppm), and vinyl proton coupling patterns (e.g., doublets of doublets at 5.2–6.5 ppm).

- ¹³C NMR : Carbonyl resonance (~190–200 ppm) and aromatic carbons split by substituents.

Gas Chromatography-Mass Spectrometry (GC-MS) under DB-5 or HP-5 columns (30 m length, 0.25 mm ID) with electron ionization (70 eV) provides molecular ion confirmation (e.g., m/z 206 for M⁺) and fragmentation patterns .

Q. How can researchers validate the purity of this compound, and what common impurities arise during synthesis?

- Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase) detects impurities like unreacted starting materials (e.g., 3,5-dimethoxybenzaldehyde) or oxidation byproducts (e.g., carboxylic acid derivatives). Melting point analysis (if crystalline) and thin-layer chromatography (TLC) with UV visualization are supplementary methods .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions. For example, the electron-withdrawing aldehyde group and electron-donating methoxy substituents create polarized regions, directing regioselectivity in Diels-Alder or nucleophilic addition reactions .

Q. How does the vinyl group influence the reactivity of this compound compared to non-vinyl analogs?

- Answer : The vinyl group introduces conjugation with the aromatic ring, lowering the LUMO energy and enhancing susceptibility to electrophilic attack. It also enables pericyclic reactions (e.g., [4+2] cycloadditions). Kinetic studies comparing vinylated vs. non-vinyl analogs (e.g., 3,5-dimethoxybenzaldehyde) show faster reaction rates in Michael additions due to increased electron delocalization .

Q. What strategies resolve contradictions in reported spectral or physical data for this compound?

- Answer : Cross-referencing multiple analytical methods is critical. For example, discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) clarifies thermal behavior. Conflicting NMR shifts can be addressed by deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) and coupling constant analysis. Collaborative data sharing via platforms like NIST Chemistry WebBook ensures consistency .

Q. How can researchers optimize solvent systems for reactions involving this compound?

- Answer : Solvent polarity and proticity significantly impact reaction outcomes. For Suzuki-Miyaura couplings, polar aprotic solvents (e.g., DMF) stabilize palladium catalysts, while THF is preferred for Grignard reactions. Solvent screening via Design of Experiments (DoE) methodologies identifies optimal conditions. For example, water content >5% in THF may hydrolyze the vinyl group .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H, CHO), 6.70 (s, 2H, Ar-H) | |

| GC-MS (EI, 70 eV) | m/z 206 (M⁺), 178 (M⁺–CO) | |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch) |

Table 2 : Reaction Optimization Parameters for Vinylation

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Tebbe Reagent Ratio | 1.0–1.2 eq | Excess reagent causes side products |

| Temperature | 60–70°C | Lower temps slow reaction kinetics |

| Solvent | Dry THF | Moisture degrades reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.